Aureusidin

Catalog No.
S620486
CAS No.
38216-54-5
M.F
C15H10O6
M. Wt
286.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aureusidin

CAS Number

38216-54-5

Product Name

Aureusidin

IUPAC Name

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

InChI

InChI=1S/C15H10O6/c16-8-5-11(19)14-12(6-8)21-13(15(14)20)4-7-1-2-9(17)10(18)3-7/h1-6,16-19H/b13-4-

InChI Key

WBEFUVAYFSOUEA-PQMHYQBVSA-N

SMILES

C1=CC(=C(C=C1C=C2C(=O)C3=C(C=C(C=C3O2)O)O)O)O

Synonyms

(2Z)-2-[(3,4-dihydroxyphenyl)methylene]-4,6-dihydroxy-3(2H)-benzofuranone; Cernuin;

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)C3=C(C=C(C=C3O2)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(C=C(C=C3O2)O)O)O)O

Plant Biochemistry and Flower Coloration

  • Aureusidin contributes to the vibrant colors of some flowers, particularly orange and red hues. Scientists study the enzyme aureusidin synthase, responsible for aureusidin production in plants. Understanding this enzyme's function sheds light on flower pigmentation pathways ().

Potential Health Benefits

  • Some studies suggest aureusidin might possess antioxidant and anti-inflammatory properties. Researchers are investigating its potential role in preventing or managing chronic diseases like cancer, cardiovascular diseases, and neurodegenerative disorders. However, more research is needed to confirm these benefits and establish safe and effective dosages for humans ().

Applications in Food Science

  • Due to its color properties, aureusidin could be a natural alternative to synthetic food coloring agents. Researchers are exploring its potential use in food products to enhance visual appeal while maintaining safety and potentially adding health benefits. However, further studies are needed to ensure its stability and effectiveness in various food applications.
  • Origin and Significance: Aureusidin is synthesized by the enzyme aureusidin synthase, present in plants like Antirrhinum majus (garden snapdragon). This enzyme acts on precursor chalcones, leading to aureusidin production and flower pigmentation. Beyond its role in coloration, aureusidin exhibits various biological activities, making it a subject of scientific exploration for its potential health benefits [].

Molecular Structure Analysis

  • Key Features: The aureusidin molecule (C15H10O6) contains a central benzofuran ring system linked to two hydroxyl groups and a methoxy group. This structure belongs to the aurone class of flavonoids, distinguished by a three-carbon bridge between the two aromatic rings.

Chemical Reactions Analysis

  • Synthesis: The exact biosynthetic pathway of aureusidin is not fully elucidated, but research suggests aureusidin synthase catalyzes the hydroxylation and/or cyclization of precursor chalcones.
  • Other Reactions: Studies have explored the inhibitory effect of aureusidin on xanthine oxidase, an enzyme implicated in gout. However, detailed information on the specific chemical reactions involved is limited.
  • Biological Activities: Aureusidin demonstrates various biological activities, including:
    • Antioxidant: Its structure suggests potential for free radical scavenging [].
    • Lipoxygenase Inhibition: Studies indicate aureusidin may inhibit the enzyme lipoxygenase, involved in inflammation [].
    • Xanthine Oxidase Inhibition: Research suggests aureusidin might inhibit xanthine oxidase, an enzyme related to gout.

XLogP3

2.7

Wikipedia

Aureusidin

Dates

Modify: 2023-08-15
Fedorova et al. Small molecules that target group II introns are potent antifungal agents. Nature Chemical Biology, doi: 10.1038/s41589-018-0142-0, published online 15 October 2018

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